![molecular formula C16H20ClNO2 B7580301 1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, also known as MK-801, is a chemical compound that has been extensively studied for its potential use in scientific research. MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a non-competitive antagonist of the NMDA receptor, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate and blocks its activity. This leads to a decrease in the activity of the NMDA receptor and a reduction in the influx of calcium ions into the neuron. This reduction in calcium influx can lead to a decrease in the release of neurotransmitters and a decrease in synaptic plasticity, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including effects on synaptic plasticity, learning and memory, and neuronal survival. This compound has been shown to impair learning and memory in animal models, as well as to induce neuronal cell death in certain brain regions. This compound has also been shown to have neuroprotective effects in some models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a widely used tool in scientific research due to its ability to selectively block the NMDA receptor and its well-characterized mechanism of action. However, there are some limitations to its use, including its potential for inducing neurotoxicity and its non-specific effects on other neurotransmitter systems. Additionally, this compound is not suitable for use in human subjects due to its potential for inducing psychosis-like symptoms.
Future Directions
There are many future directions for research on 1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid and the NMDA receptor, including the development of more selective antagonists, the study of the role of the NMDA receptor in various neurological disorders, and the development of treatments for these disorders based on NMDA receptor modulation. Additionally, there is ongoing research on the use of this compound as a tool to study the mechanisms of drug addiction and withdrawal.
Synthesis Methods
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound that is synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with cyclohexanone to form 1-(2-chlorophenyl)-2-cyclohexyl ethanol. The second step involves the reaction of the 1-(2-chlorophenyl)-2-cyclohexyl ethanol with sodium hydride and dimethylformamide to form 1-(2-chlorophenyl)-2-cyclohexyl ethylamine. Finally, the 1-(2-chlorophenyl)-2-cyclohexyl ethylamine is reacted with maleic acid to form this compound.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is primarily used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to be useful in studying the mechanisms of learning and memory, as well as in the development of treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the effects of drugs of abuse, such as cocaine and amphetamines, on the brain.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1,3,6-7,11,14-15H,2,4-5,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIHBXNOLWEZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2CC3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
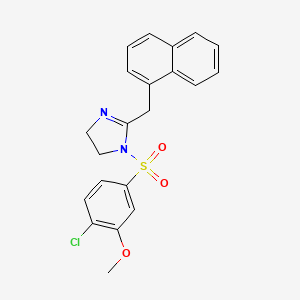
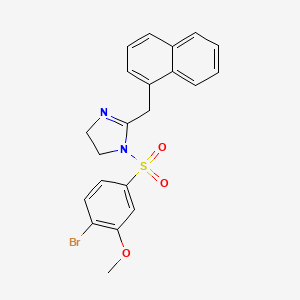
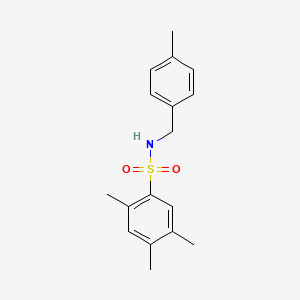
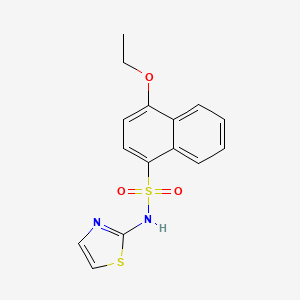
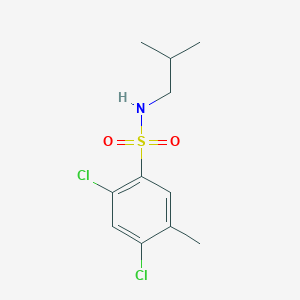
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)